molecular formula C6H6N2O2S2 B1214662 Pyridine, 2-(methyldithio)-3-nitro- CAS No. 82650-28-0

Pyridine, 2-(methyldithio)-3-nitro-

Cat. No. B1214662
CAS RN: 82650-28-0
M. Wt: 202.3 g/mol
InChI Key: JJJBMWFBWHJKTG-UHFFFAOYSA-N
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Description

Pyridine, 2-(methylthio)- is a chemical compound with the formula C6H7NS. It has a molecular weight of 125.191 . It is also known by other names such as 2-(Methylthio)pyridine, Methyl 2-pyridyl sulfide, and Methylthio-2 pyridine .


Synthesis Analysis

The synthesis of pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The structure of the compound was elucidated as 2-(methyldithio)pyridine-3-carbonitrile (2-Medpy-3-CN) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps .

properties

IUPAC Name

2-(methyldisulfanyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S2/c1-11-12-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBMWFBWHJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002828
Record name 2-(Methyldisulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-pyridyl disulfide

CAS RN

82650-28-0
Record name 3-Nitro-2-pyridyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082650280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methyldisulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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